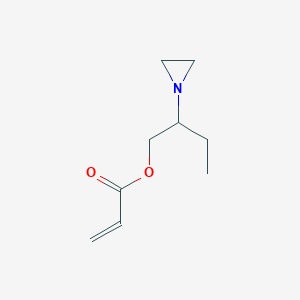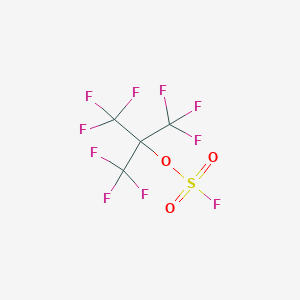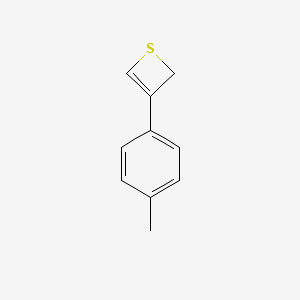
3-(4-Methylphenyl)-2H-thiete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-2H-thiete: is an organic compound that belongs to the class of thietes, which are four-membered sulfur-containing heterocycles The presence of a 4-methylphenyl group attached to the thiete ring imparts unique chemical properties to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2H-thiete typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl-substituted alkenes with sulfur sources under high-temperature conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylphenyl)-2H-thiete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiete ring to a more saturated sulfur-containing ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiete ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated sulfur-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Methylphenyl)-2H-thiete is used as a building block in organic synthesis. Its strained ring system makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: Research into the biological activity of thietes, including this compound, is ongoing. These compounds may exhibit interesting biological properties, such as antimicrobial or anticancer activity.
Medicine: Potential medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-2H-thiete involves its interaction with molecular targets through its reactive thiete ring. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various molecular pathways, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2H-thiete: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-2H-thiete: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(4-Methoxyphenyl)-2H-thiete: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: The presence of the 4-methylphenyl group in 3-(4-Methylphenyl)-2H-thiete imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other thiete derivatives.
Eigenschaften
CAS-Nummer |
111573-92-3 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2H-thiete |
InChI |
InChI=1S/C10H10S/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
QDHCSFPRVFEVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
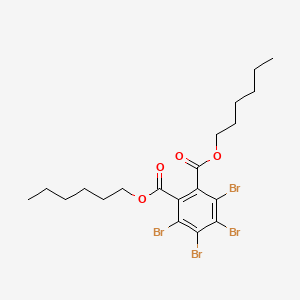




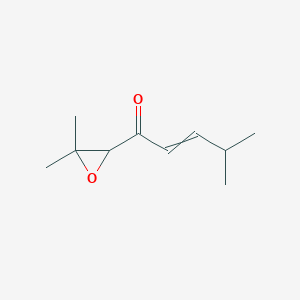
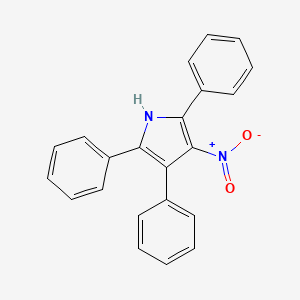

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
